molecular formula C21H34O5 B593236 15-cyclohexyl pentanor Prostaglandin F2alpha CAS No. 58611-97-5

15-cyclohexyl pentanor Prostaglandin F2alpha

Cat. No.: B593236
CAS No.: 58611-97-5
M. Wt: 366.5 g/mol
InChI Key: PCRSETNIXCXEOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 15-cyclohexyl pentanor Prostaglandin F2alpha involves several stepsThe reaction conditions often involve the use of organic solvents such as DMF, DMSO, and ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

15-cyclohexyl pentanor Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15-cyclohexyl pentanor Prostaglandin F2alpha has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of Prostaglandin metabolism and receptor binding. In biology, it is used to investigate the role of Prostaglandins in cellular processes. In medicine, it has potential therapeutic applications due to its resistance to metabolism and its ability to bind to specific receptors . In industry, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 15-cyclohexyl pentanor Prostaglandin F2alpha involves binding to the Prostaglandin F2alpha receptor. This binding triggers a series of molecular events that lead to the desired biological effects. The molecular targets and pathways involved include the activation of specific signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

15-cyclohexyl pentanor Prostaglandin F2alpha is unique due to its resistance to 15-hydroxy Prostaglandin Dehydrogenase metabolism and its specific receptor binding affinity. Similar compounds include other Prostaglandin analogs such as Prostaglandin F2alpha, Dinoprost, and other synthetic Prostaglandin derivatives . These compounds share similar structures and biological activities but differ in their metabolic stability and receptor binding properties.

Properties

CAS No.

58611-97-5

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

7-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26)

InChI Key

PCRSETNIXCXEOC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O

Synonyms

15-cyclohexyl pentanor PGF2α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-cyclohexyl pentanor Prostaglandin F2alpha
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15-cyclohexyl pentanor Prostaglandin F2alpha
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15-cyclohexyl pentanor Prostaglandin F2alpha

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